3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone or an equivalent compound to form the pyrazole ring. For instance, 3,4-dimethoxyphenylhydrazine can be reacted with ethyl acetoacetate under acidic or basic conditions to yield the corresponding pyrazole derivative.
-
Amination: : The pyrazole derivative is then subjected to amination at the 5-position. This can be achieved through various methods, such as nucleophilic substitution or reductive amination, depending on the starting materials and desired reaction conditions.
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the pyrazole ring or the amine group, potentially leading to the formation of hydrazine derivatives or reduced pyrazole compounds.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives or reduced pyrazole compounds.
Substitution: Nitro, halogenated, or other substituted aromatic derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It serves as a lead compound in drug discovery and development.
-
Medicine: : Research into its pharmacological properties has shown promise in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.
-
Industry: : It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: The free base form without the hydrochloride salt.
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-amine: A positional isomer with the amine group at the 4-position.
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-carboxylic acid: A derivative with a carboxylic acid group at the 5-position.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications where solubility in aqueous media is crucial.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(12)14-13-8;/h3-6H,1-2H3,(H3,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBLDLXWASWIGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.